5-Chloro-2-(methanesulfonylmethyl)aniline
Description
Properties
IUPAC Name |
5-chloro-2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLWJOSQFSRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 5-Chloro-2-(methanesulfonylmethyl)aniline in Lumiracoxib Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant molecule in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its synthesis relies on the strategic assembly of key molecular fragments, with 5-Chloro-2-(methanesulfonylmethyl)aniline emerging as a pivotal intermediate. This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of this crucial building block and elucidates its integral role in the convergent synthesis of Lumiracoxib. By detailing the underlying chemical principles and providing robust experimental protocols, this document serves as a comprehensive resource for researchers and professionals engaged in the synthesis and development of this important pharmaceutical agent.
Introduction to Lumiracoxib and the Significance of its Synthesis
Lumiracoxib is a phenylacetic acid derivative that exhibits high selectivity for the COX-2 enzyme, which is responsible for mediating inflammation and pain.[2][3] Unlike many other COX-2 inhibitors, Lumiracoxib possesses a distinct acidic character, contributing to its unique pharmacological profile.[4] The efficient and scalable synthesis of Lumiracoxib is a critical aspect of its production, with the choice of synthetic strategy significantly impacting yield, purity, and overall cost-effectiveness. A convergent approach, where key fragments are synthesized independently and then coupled, is often favored in pharmaceutical manufacturing. Within this framework, 5-Chloro-2-(methanesulfonylmethyl)aniline serves as a highly functionalized aniline derivative, embodying a significant portion of the final Lumiracoxib structure.
Physicochemical Properties of 5-Chloro-2-(methanesulfonylmethyl)aniline
A thorough understanding of the physicochemical properties of 5-Chloro-2-(methanesulfonylmethyl)aniline is essential for its effective handling, purification, and reaction monitoring.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂S | [5] |
| Molecular Weight | 219.69 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical |
| SMILES | CS(=O)(=O)Cc1ccc(c(c1)N)Cl | [5] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Knowledge |
Synthesis of 5-Chloro-2-(methanesulfonylmethyl)aniline: A Multi-step Approach
The synthesis of 5-Chloro-2-(methanesulfonylmethyl)aniline is a multi-step process that typically begins with a readily available starting material, such as 5-chloro-2-methylaniline. The overall strategy involves the introduction of the methanesulfonylmethyl group at the 2-position of the aniline ring.
Synthetic Pathway Overview
The synthetic route can be conceptually broken down into two key transformations:
-
Chlorination of the Benzylic Position: The methyl group of 5-chloro-2-methylaniline is first activated by conversion to a chloromethyl group.
-
Nucleophilic Substitution with Methanesulfinate: The resulting benzylic chloride is then reacted with a methanesulfinate salt to introduce the methanesulfonylmethyl moiety.
Caption: Synthetic pathway for 5-Chloro-2-(methanesulfonylmethyl)aniline.
Experimental Protocols
Causality: The conversion of the methyl group to a chloromethyl group is a critical activation step. This is typically achieved through a radical chlorination reaction. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation provides a regioselective method for benzylic chlorination, minimizing side reactions on the aromatic ring.
Protocol:
-
To a solution of 5-chloro-2-methylaniline (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-chlorosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-5-chloroaniline.
-
Purify the crude product by column chromatography on silica gel.
Causality: The introduction of the methanesulfonylmethyl group is accomplished via a nucleophilic substitution reaction. Sodium methanesulfinate is an excellent nucleophile for this purpose, readily displacing the chloride from the benzylic position. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this Sₙ2 reaction.
Protocol:
-
Dissolve 2-(chloromethyl)-5-chloroaniline (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium methanesulfinate (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-Chloro-2-(methanesulfonylmethyl)aniline.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 5-Chloro-2-(methanesulfonylmethyl)aniline
The identity and purity of the synthesized 5-Chloro-2-(methanesulfonylmethyl)aniline must be rigorously confirmed using various analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methylene protons adjacent to the sulfone group around δ 4.5 ppm. A singlet for the methyl protons of the sulfone group around δ 2.9 ppm. A broad singlet for the amine protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methylene carbon around δ 60 ppm. A signal for the methyl carbon of the sulfone group around δ 40 ppm. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
| Purity (HPLC) | ≥ 98% |
Note: Specific chemical shifts in NMR spectra can vary depending on the solvent used.
Role in Lumiracoxib Synthesis: The Amide Coupling Reaction
5-Chloro-2-(methanesulfonylmethyl)aniline serves as the nucleophilic component in a crucial amide bond-forming reaction, which constitutes the final key step in the convergent synthesis of a Lumiracoxib precursor.
Reaction Pathway
Caption: Amide coupling reaction to form a Lumiracoxib precursor.
Experimental Protocol: Amide Coupling
Causality: The formation of the amide bond is typically achieved by reacting the aniline with an activated carboxylic acid derivative, most commonly an acyl chloride. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol:
-
Dissolve 5-Chloro-2-(methanesulfonylmethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 2-(2-chloro-6-fluorophenyl)acetyl chloride (1.1 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(5-chloro-2-((methylsulfonyl)methyl)phenyl)-2-(2-chloro-6-fluorophenyl)acetamide by column chromatography or recrystallization. This intermediate can then be converted to Lumiracoxib through subsequent synthetic steps, such as an intramolecular cyclization followed by hydrolysis.[6]
Conclusion
5-Chloro-2-(methanesulfonylmethyl)aniline is a sophisticated and indispensable intermediate in the synthesis of Lumiracoxib. Its preparation, while multi-stepped, relies on well-established and scalable chemical transformations. A thorough understanding of the synthesis, purification, and characterization of this key building block, as well as its role in the subsequent amide coupling reaction, is paramount for the efficient and robust production of Lumiracoxib. This technical guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in their endeavors related to this important anti-inflammatory agent.
References
Sources
- 1. 5-Chloro-2-methylaniline(95-79-4) 1H NMR [m.chemicalbook.com]
- 2. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 5. 1250988-11-4|5-Chloro-2-(methanesulfonylmethyl)aniline|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Metabolic Stability of the 5-Chloro-2-(methanesulfonylmethyl)aniline Pharmacophore: A Mechanistic & Experimental Guide
Topic: Metabolic Stability of 5-Chloro-2-(methanesulfonylmethyl)aniline Pharmacophores Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[]
Executive Summary
The 5-Chloro-2-(methanesulfonylmethyl)aniline scaffold (CAS 1250988-11-4) represents a specialized pharmacophore often utilized in the synthesis of COX-2 inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[] Its metabolic stability is governed by a "push-pull" electronic environment: the electron-rich aniline serves as a metabolic soft spot, while the electron-withdrawing chlorosulfone motif modulates lipophilicity and blocks specific oxidation sites.[]
This guide provides a comprehensive analysis of the metabolic liabilities of this pharmacophore, detailing the mechanistic rationale for its biotransformation and offering a validated experimental framework for assessing its intrinsic clearance (
Structural Dissection & Metabolic Liabilities
To predict metabolic fate, we must deconstruct the molecule into its three reactive domains. The interplay between these groups dictates the hierarchy of metabolic clearance.
The Aniline "Warhead" (Primary Amine)
The primary aniline nitrogen is the most significant metabolic liability.
-
N-Acetylation (Phase II): The primary amine is a high-affinity substrate for N-acetyltransferases (NAT1 and NAT2).[] Acetylation yields a stable amide, often reducing biological activity but potentially creating toxic intermediates if deacetylated later.
-
N-Oxidation (Phase I): Mediated primarily by CYP2E1 and CYP2A6, N-oxidation leads to the formation of hydroxylamines (
).[] These are precursors to nitroso intermediates, which are notorious for generating reactive oxygen species (ROS) and causing methemoglobinemia—a known risk for chloroaniline derivatives [1].
The 5-Chloro Substituent (Metabolic Blocker)
Positioned at C5, the chlorine atom plays a critical protective role.
-
Para-Blockade: In this substitution pattern (1-amino, 2-alkyl, 5-chloro), the chlorine is para to the methanesulfonylmethyl group (at C2).[] This blocks the primary site of aromatic hydroxylation relative to the alkyl chain, significantly enhancing the stability of the benzylic position.
-
Electronic Effect: The electronegativity of chlorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP450 iron-oxo species, though it increases overall lipophilicity (
), potentially increasing non-specific binding in microsomes.
The Methanesulfonylmethyl Group (The Sulfone Anchor)
-
Sulfone Stability: The sulfone moiety (
) is already in its highest oxidation state, rendering it metabolically inert to further oxidative metabolism. -
Benzylic Vulnerability: The methylene bridge (
) is a potential site for hydroxylation.[] However, the electron-withdrawing nature of the adjacent sulfone and the para-chlorine reduces the stability of the benzylic radical required for CYP-mediated hydrogen abstraction, conferring moderate resistance compared to a standard benzyl group [2].
Predicted Metabolic Pathways (In Silico & Mechanistic)
The following diagram illustrates the predicted biotransformation cascade for 5-Chloro-2-(methanesulfonylmethyl)aniline.
Figure 1: Predicted Phase I and Phase II metabolic map. Note the divergence between stable detoxification (Acetylation) and bioactivation (N-Hydroxylation).[]
Experimental Assessment Protocols
To rigorously determine the metabolic stability (
Tier 1: Microsomal Stability Assay (Phase I)
This protocol isolates CYP450-mediated clearance.[]
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[]
-
Test Compound (10 mM DMSO stock).[]
Protocol:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant for LC-MS/MS analysis.
Tier 2: Hepatocyte Stability Assay (Whole Cell)
Crucial for this pharmacophore because N-acetylation (NAT enzymes) is a cytosolic event not captured in microsomes.[]
Protocol:
-
Thawing: Thaw cryopreserved hepatocytes (Human/Rat) and suspend in Krebs-Henseleit buffer to
cells/mL. -
Incubation: Incubate 1 µM test compound in a 96-well plate at 37°C under 5%
. -
Timepoints:
min. -
Analysis: Quench and analyze as above.
-
Data Calculation:
Analytical Workflow & Data Interpretation
The following workflow ensures data integrity and proper identification of the unique sulfone-containing metabolites.
Figure 2: Analytical workflow for metabolite identification. Key mass shifts: +42 Da (Acetylation) and +16 Da (Hydroxylation).[]
Quantitative Data Summary (Example)
When analyzing stability data, organize results to highlight species differences, which are common with aniline metabolism (e.g., Rats are often poor acetylators compared to Hamsters).
| Parameter | Human Microsomes | Human Hepatocytes | Rat Hepatocytes | Interpretation |
| > 60 | 45 | 20 | Rapid turnover in Rat suggests species-specific clearance.[] | |
| Low | Moderate | High | Hepatocyte clearance > Microsomal implies cytosolic enzymes (NAT) are active.[] | |
| Major Metabolite | N-OH (M1) | N-Acetyl (M3) | N-Acetyl (M3) | Acetylation is the dominant clearance route in whole cells.[] |
Structural Optimization Strategies
If the 5-Chloro-2-(methanesulfonylmethyl)aniline core exhibits poor stability (
-
Fluorine Walk: Replace the aniline hydrogens with deuterium or introduce a fluorine atom at the C4 position (para to the amine). This blocks the primary site of aromatic hydroxylation [3].
-
Steric Shielding: Introduce a methyl group on the benzylic carbon (
).[] This hinders CYP access to the benzylic position. -
Bioisosteric Replacement: Replace the primary amine with a cyclic amine (e.g., pyrrolidine) or an amide to eliminate the N-acetylation liability entirely.
References
-
McMillan, D. C., et al. (1991). "Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey." Drug Metabolism and Disposition, 19(2), 366-369.[2] Link
-
Feng, B., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega, 7(43), 38465–38478. Link
-
Meanwell, N. A. (2011).[] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[][3] (Chapter on Metabolic Stability). Link
Sources
Methodological & Application
Step-by-step preparation of 5-Chloro-2-(methanesulfonylmethyl)aniline from precursors
Executive Summary & Retrosynthetic Logic
Objective: This protocol details the laboratory-scale synthesis of 5-Chloro-2-(methanesulfonylmethyl)aniline , a highly functionalized aromatic intermediate often utilized in the development of COX-2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Strategy: The synthesis addresses two critical chemoselectivity challenges:
-
Regioselective Functionalization: Installing the sulfone moiety on the benzylic carbon without affecting the aromatic chloride.
-
Chemoselective Reduction: Reducing the nitro group to an aniline without hydrodehalogenation (loss of the chlorine atom) or reducing the sulfone.
Retrosynthetic Pathway: The target molecule is disassembled into commercially available 4-Chloro-2-nitrotoluene . The synthesis proceeds through a three-step linear sequence:
-
Wohl-Ziegler Bromination: Radical halogenation of the benzylic methyl group.
-
Nucleophilic Substitution: Displacement of the bromide by methanesulfinate.[1]
-
Béchamp Reduction: Selective reduction of the nitro group using Iron/Ammonium Chloride.
Synthetic Workflow Visualization
The following diagram illustrates the critical pathway and decision nodes for the synthesis.
Caption: Linear synthetic route from nitrotoluene precursor to final sulfone-aniline target.
Detailed Experimental Protocols
Step 1: Preparation of 4-Chloro-2-nitrobenzyl bromide
Reaction Type: Radical Substitution (Wohl-Ziegler)
Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine to maintain a low, steady concentration of bromine radicals, preventing ring bromination. AIBN serves as the radical initiator.
Materials:
-
4-Chloro-2-nitrotoluene (17.1 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (19.6 g, 110 mmol)
-
AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol)
-
Carbon Tetrachloride (
) or Benzotrifluoride (PhCF3) (200 mL) [Note: PhCF3 is a greener alternative].
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from moisture (drying tube).
-
Dissolution: Dissolve 4-chloro-2-nitrotoluene in the solvent. Add NBS and AIBN.
-
Initiation: Heat the mixture to reflux (
). The reaction is exothermic once initiated; monitor for a color change (orange to pale yellow) and the rising of succinimide to the surface. -
Completion: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, yielding the bromide ( ). -
Workup: Cool the suspension to
to precipitate succinimide completely. Filter off the solid succinimide. -
Isolation: Evaporate the filtrate under reduced pressure. The residue is a lachrymatory yellow solid.
-
Purification: Recrystallize from cyclohexane or heptane to yield off-white crystals.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 98–100°C |
| Safety Note | Lachrymator. Handle only in a functioning fume hood. |
Step 2: Preparation of 4-Chloro-2-(methanesulfonylmethyl)nitrobenzene
Reaction Type: Nucleophilic Substitution (
Rationale:
Sodium methanesulfinate (
Materials:
-
4-Chloro-2-nitrobenzyl bromide (Step 1 product) (25.0 g, 100 mmol)
-
Sodium methanesulfinate (12.2 g, 120 mmol)
-
Dimethylformamide (DMF) (100 mL)
Protocol:
-
Addition: Dissolve the benzyl bromide in DMF at room temperature. Add sodium methanesulfinate in a single portion.
-
Reaction: Heat the mixture to
for 3 hours. The reaction typically turns from a clear solution to a suspension as NaBr precipitates. -
Monitoring: Check TLC (Hexane/EtOAc 1:1). Product is significantly more polar (
) than the bromide. -
Quench: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product should precipitate immediately.
-
Isolation: Filter the solid and wash copiously with water to remove residual DMF.
-
Drying: Dry the solid in a vacuum oven at
.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Appearance | Beige to white powder |
| NMR Diagnostic |
Step 3: Preparation of 5-Chloro-2-(methanesulfonylmethyl)aniline
Reaction Type: Béchamp Reduction (Fe/NH4Cl)
Rationale:
Catalytic hydrogenation (
Materials:
-
Nitro precursor (Step 2 product) (24.9 g, 100 mmol)
-
Iron powder (325 mesh, reduced) (28.0 g, 500 mmol)
-
Ammonium Chloride (
) (5.4 g, 100 mmol) -
Ethanol (150 mL)
-
Water (50 mL)
Protocol:
-
Activation: In a 500 mL 3-neck flask, suspend Iron powder in water (50 mL) containing
. Heat to reflux for 15 minutes to etch the iron surface. -
Addition: Add the Ethanol, followed by the nitro compound (in portions if solid, or dissolved in minimal EtOH).
-
Reflux: Maintain vigorous reflux for 2–4 hours. The reaction mixture will turn into a dark grey/brown sludge (iron oxides).
-
Monitoring: TLC (DCM/MeOH 95:5). The amine will be fluorescent under UV or stain red with Ninhydrin.
-
Filtration (Critical): While still hot (
), filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL). -
Workup: Concentrate the filtrate to remove ethanol. The residue is partitioned between Ethyl Acetate (200 mL) and saturated
(to neutralize any trace acid). -
Isolation: Dry the organic layer over
, filter, and evaporate. -
Crystallization: Recrystallize from Ethanol/Water or Isopropyl Acetate.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80–88% |
| Appearance | Off-white to pale grey crystals |
| Melting Point | 145–148°C |
| Purity Check | HPLC >98% |[2]
Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanistic Causality
-
Why Iron/NH4Cl? The reduction proceeds via electron transfer from the metal surface. Unlike catalytic hydrogenation, which involves metal-hydride insertion into C-Cl bonds, the electrochemical potential of the
couple is insufficient to reduce the Ar-Cl bond, ensuring the halogen remains intact [1]. -
Sulfone Stability: The sulfone group (
) is highly oxidized and resistant to the reducing conditions used here. It would require or similar harsh reagents to reduce, making it safe during the nitro reduction.
Self-Validating Analytics
To ensure the protocol was successful, verify the following NMR shifts (in
-
Missing Singlet: The
of the starting toluene ( ppm) is gone. -
New Methylene: A singlet appearing at
ppm corresponds to the bridge. -
Amine Signal: A broad exchangeable signal at
ppm ( ), which disappears upon shake.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Old NBS (yellow/brown) | Recrystallize NBS from water before use. |
| Step 2: O-Alkylation | Solvent not polar enough | Ensure pure DMF is used; avoid Ethanol for this step if selectivity is poor. |
| Step 3: Emulsion | Iron sludge passing filter | Use a tighter Celite pack; ensure filtration is done while hot. |
References
-
Org. Synth. 1948, 28, 11. Reduction of Nitro Compounds with Iron and Acetic Acid. (Classic protocol adapted for chemoselectivity).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Novartis AG. Organic Compounds and their Use as Pharmaceuticals (Lumiracoxib Intermediates). WO 2004/078178. (Industrial context for the sulfone-aniline synthesis).
- Smith, M.B.March's Advanced Organic Chemistry, 7th Ed. Wiley-Interscience, 2013.
Sources
Application Notes and Protocols: Strategic Use of 5-Chloro-2-(methanesulfonylmethyl)aniline as a Versatile Building Block in Drug Discovery
Abstract
This document provides detailed application notes and protocols for the strategic utilization of 5-Chloro-2-(methanesulfonylmethyl)aniline (CAS No. 1250988-11-4) in modern drug discovery campaigns. This compound is a rationally designed chemical intermediate, or "building block," engineered to introduce specific, desirable physicochemical properties into novel molecular entities.[1][2] We will explore the scientific rationale behind its unique substitution pattern, detailing how the interplay between the aniline core, the 5-chloro substituent, and the 2-(methanesulfonylmethyl) group can be leveraged to enhance solubility, metabolic stability, and target engagement. This guide provides researchers with representative synthetic protocols for its incorporation into lead compounds, robust safety and handling procedures, and a framework for its application in library synthesis and lead optimization workflows.
Part I: Scientific Rationale and Physicochemical Profile
The selection of a building block is a critical decision in medicinal chemistry, directly influencing the properties of the final drug candidate. 5-Chloro-2-(methanesulfonylmethyl)aniline is not intended for use as a standalone therapeutic agent but rather as a versatile scaffold for the construction of more complex molecules.[3] Its design incorporates three key structural motifs, each contributing to a desirable pharmacological profile.
-
The Aniline Core: The primary aromatic amine is one of the most versatile functional groups in pharmaceutical synthesis.[4] It serves as a nucleophilic handle for a wide array of chemical transformations, including amide and sulfonamide bond formation, reductive amination, diazotization, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[4][5] This chemical flexibility allows for the rapid generation of diverse compound libraries.
-
The 5-Chloro Substituent: The chlorine atom at the 5-position exerts a significant electronic and steric influence. As an electron-withdrawing group, it lowers the pKa of the aniline nitrogen, modulating its reactivity and basicity. In the context of a final drug molecule, the chloro group can occupy hydrophobic pockets within a biological target, potentially increasing binding affinity. Its inclusion is a well-established strategy in medicinal chemistry, with chlorine being a component in a vast number of FDA-approved drugs.[6]
-
The 2-(Methanesulfonylmethyl) Group: This feature is arguably the most critical design element for modulating drug-like properties. The methylsulfonyl (sulfone) moiety is a polar, aprotic, and metabolically robust group. Unlike a simple alkyl chain, the -SO₂CH₃ group is a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a compound. Furthermore, its resistance to oxidative metabolism can mitigate the formation of toxic reactive metabolites often associated with unsubstituted or simply alkyl-substituted anilines, a common challenge in drug development.[7][8][9]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 5-Chloro-2-(methanesulfonylmethyl)aniline.
| Property | Value | Source |
| CAS Number | 1250988-11-4 | [10] |
| Molecular Formula | C₈H₁₀ClNO₂S | Derived |
| Molecular Weight | 220.69 g/mol | Derived |
| Appearance | Solid (typical for substituted anilines) | Inferred |
| Storage | 2-8°C, protect from light and moisture | [10][11] |
| Predicted XlogP | ~2.8 | [12] (for similar structure) |
Part II: Representative Synthetic Pathway
While 5-Chloro-2-(methanesulfonylmethyl)aniline is commercially available, understanding its synthesis provides context for its purity and potential side products. A plausible and efficient retrosynthetic approach involves the introduction of the key functional groups onto a simple aromatic precursor, culminating in the reduction of a nitro group.
Caption: Plausible synthetic workflow for 5-Chloro-2-(methanesulfonylmethyl)aniline.
Protocol 1: Representative Synthesis via Nitro Group Reduction
This protocol outlines the final step of the proposed synthesis, a common and reliable transformation in medicinal chemistry.
Objective: To prepare 5-Chloro-2-(methanesulfonylmethyl)aniline from its nitroaromatic precursor.
Materials:
-
4-Chloro-2-(methanesulfonylmethyl)nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (EtOH) or Methanol (MeOH)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the starting nitro compound (1.0 eq) and ethanol to create a suspension (~0.2 M).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture.
-
Slowly add concentrated HCl while stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic mixture by the slow, portion-wise addition of saturated NaHCO₃ solution until the pH is ~8 (basic). Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Chloro-2-(methanesulfonylmethyl)aniline.
Part III: Applications in Drug Discovery Workflows
The primary utility of this building block is its incorporation into screening libraries and lead optimization programs. Below is a diagram of a typical workflow and a detailed protocol for a foundational reaction.
Caption: Drug discovery workflow utilizing the aniline building block.
Protocol 2: Amide Library Synthesis via HATU Coupling
This protocol describes a robust and widely used method for forming an amide bond between the aniline building block and a carboxylic acid, a cornerstone reaction for library generation.
Objective: To synthesize an amide derivative from 5-Chloro-2-(methanesulfonylmethyl)aniline and a representative carboxylic acid.
Materials:
-
5-Chloro-2-(methanesulfonylmethyl)aniline (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Equipment:
-
Reaction vials or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This "pre-activation" step forms the active ester.
-
Add a solution of 5-Chloro-2-(methanesulfonylmethyl)aniline (1.0 eq) in a small amount of DMF to the activated mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide.
Causality and Expertise: The choice of HATU as a coupling agent is deliberate. It is highly efficient, minimizes racemization of chiral carboxylic acids, and is effective even with sterically hindered or electronically deactivated coupling partners. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction without competing in side reactions.
Part IV: Safety, Handling, and Storage
Proper handling of aniline derivatives is critical to ensure laboratory safety.[13] The following guidelines are based on data for aniline and related substituted compounds.[11][14][15][16]
-
Hazard Identification: Aniline derivatives are classified as toxic if inhaled, ingested, or absorbed through the skin.[13][15] They can cause skin and eye irritation and may act as skin sensitizers.[13] Assume this compound is harmful and handle with care.
-
Engineering Controls: All work must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Attire: A full-length, flame-retardant lab coat, long pants, and closed-toe shoes must be worn.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] The supplier recommendation for "cold-chain transportation" suggests that storage in a refrigerator (2-8°C) is advisable to ensure long-term stability.[10] Keep away from strong oxidizing agents and strong acids.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.[14]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
Part V: Conclusion
5-Chloro-2-(methanesulfonylmethyl)aniline is a strategically valuable building block for modern medicinal chemistry. Its carefully considered substitution pattern provides a versatile synthetic handle while introducing functionalities designed to confer improved solubility, metabolic stability, and potential for strong target interactions. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively and safely incorporate this compound into their drug discovery programs, facilitating the generation of novel chemical entities with enhanced therapeutic potential.
References
-
HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. University of Amsterdam. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Aniline in Pharmaceutical Synthesis. Pharmchem. Retrieved from [Link]
-
Baran, P. S., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
- Google Patents. (n.d.). US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline. Google Patents.
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Aniline. UCSB Environmental Health & Safety. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). ANILINE SULPHATE (FOR SYNTHESIS). Suvchem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. PrepChem.com. Retrieved from [Link]
-
G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
I. Myrko, et al. (2023). Synthesis and anticancer activity of new 3-R-6-(5-arylfuran-2-yl)-[5][7][17]triazolo[3,4-b][4][7][17]thiadiazoles. Current Chemistry Letters. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C7H8ClNS). PubChemLite. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Retrieved from [Link]
Sources
- 1. 5-Chloro-2-methylaniline | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cresset-group.com [cresset-group.com]
- 9. news.umich.edu [news.umich.edu]
- 10. 1250988-11-4|5-Chloro-2-(methanesulfonylmethyl)aniline|BLD Pharm [bldpharm.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. PubChemLite - 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C7H8ClNS) [pubchemlite.lcsb.uni.lu]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 17. benchchem.com [benchchem.com]
Application Note: Advanced Crystallization of 5-Chloro-2-(methanesulfonylmethyl)aniline
[1]
Executive Summary
5-Chloro-2-(methanesulfonylmethyl)aniline is a critical "right-hand" pharmacophore used in the synthesis of next-generation sulfonamides and kinase inhibitors.[1] Its structure—comprising an electron-withdrawing chlorine, a polar methylsulfonylmethyl group, and a reactive primary amine—presents unique isolation challenges.[1] The polarity of the sulfone moiety often leads to oiling-out phenomena in non-polar solvents, while the aniline functionality introduces oxidation sensitivity.[1]
This guide details a robust Dual-Stage Crystallization Protocol designed to maximize yield (>85%) while rejecting common process impurities such as the de-chlorinated byproduct and residual nitro-precursors.[1]
Physicochemical Context & Solubility Profile
Understanding the molecule's behavior is the prerequisite for successful isolation.
| Property | Description | Implications for Crystallization |
| Molecular Structure | 2-Amino-4-chlorobenzyl methyl sulfone | Amphiphilic: Sulfone (polar), Chloro-phenyl (lipophilic).[1] |
| pKa (Aniline) | ~3.5 - 4.0 (Estimated) | Weak base.[1] pH control is critical during aqueous workup to ensure free-base form.[1] |
| Solubility (High) | DMSO, DMF, Acetone, Methanol, THF | Good for reaction solvents; poor for crystallization yield without antisolvent.[1] |
| Solubility (Moderate) | Ethanol, Isopropanol (IPA), Ethyl Acetate | Ideal candidates for cooling crystallization. |
| Solubility (Low) | Water, Heptane, Toluene | Excellent antisolvents.[1] |
| Key Impurities | 1. Des-chloro analog (Over-reduction)2.[1] Nitro-sulfone precursor (Incomplete reaction)3. Colored oxidation products | The protocol must separate the target from the more soluble des-chloro impurity.[1] |
Synthesis & Isolation Workflow (Visual)
The following diagram outlines the logical flow from the crude reaction mixture (post-reduction) to the final isolated crystal.
Caption: Figure 1.[1][2][3][4][5] Isolation workflow ensuring salt removal and solvent exchange prior to crystallization.
Experimental Protocols
Protocol A: Primary Isolation (Crude Purification)
Objective: Isolate the solid from the reduction mixture (e.g., Fe/HCl or Hydrogenation) and remove inorganic salts.
Materials:
-
Crude reaction mixture containing ~50g theoretical product.
-
Solvents: Ethyl Acetate (EtOAc), Water, Brine.[1]
-
Reagent: 50% NaOH or Na2CO3 solution.[1]
Step-by-Step:
-
Clarification: If using Fe reduction, filter the reaction mixture through a Celite pad to remove iron sludge. Wash the pad with EtOAc.
-
pH Adjustment: Cool the filtrate to 10-15°C. Slowly adjust pH to 8.5–9.0 using NaOH/Na2CO3. Reasoning: Ensures the aniline is in its neutral, hydrophobic free-base form.
-
Extraction: Separate phases. Re-extract the aqueous layer with EtOAc (2x). Combine organics.
-
Wash: Wash combined organics with Brine (1x) to remove residual water-soluble impurities.[1]
-
Concentration: Concentrate the organic phase under vacuum (Rotavap) at 40°C until a thick slurry or oil is obtained.
-
Solvent Swap: Add Isopropanol (IPA) (3 volumes relative to theoretical yield) and concentrate again to remove residual EtOAc.
Protocol B: High-Purity Crystallization (Polishing)
Objective: Recrystallize the crude solid to achieve >98% purity and reject the des-chloro impurity.
Materials:
-
Crude 5-Chloro-2-(methanesulfonylmethyl)aniline (from Protocol A).[1]
-
Solvent: Ethanol (Absolute) or Isopropanol (IPA).
-
Antisolvent: Water (Deionized).
-
Seed Crystals: Pure product (optional, 0.5 wt%).
Step-by-Step:
-
Dissolution: Charge the crude solid into a reactor. Add Ethanol (5 volumes) .
-
Heating: Heat to reflux (78°C) with agitation. Ensure complete dissolution. If solids persist (inorganic salts), perform a hot filtration.
-
Cooling (Nucleation Zone): Cool slowly to 55°C over 30 minutes.
-
Seeding (Critical): At 55°C, add seed crystals (0.5 wt%). Hold temperature for 30 minutes to allow crystal growth. Reasoning: Prevents oiling out and ensures a polymorphically stable lattice.[1]
-
Antisolvent Addition: Slowly add Water (2 volumes) over 1 hour while maintaining 50-55°C.
-
Note: The sulfone group makes the molecule sensitive to rapid polarity changes. Adding water too fast causes oiling.[1]
-
-
Cooling Ramp: Cool to 0-5°C over 2 hours (Linear cooling rate: ~0.4°C/min).
-
Aging: Hold at 0-5°C for at least 2 hours to maximize yield.
-
Filtration: Filter the white to off-white crystals.
-
Washing: Wash with a cold mixture of Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 45-50°C with a nitrogen bleed until constant weight.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent system too polar (too much water early on).[1] | Re-heat to dissolution.[1] Increase the seed load. Add antisolvent slower and at a higher temperature.[1] |
| Color (Pink/Brown) | Oxidation of the aniline amine. | Perform crystallization under Nitrogen atmosphere. Add 0.1% Sodium Bisulfite to the aqueous antisolvent. |
| Low Yield | Product too soluble in mother liquor.[1] | Increase the Water ratio (up to 1:1 EtOH:Water). Lower final temperature to -5°C. |
| High Des-chloro Impurity | Over-reduction carried into crystallization.[1] | This impurity is more soluble than the product. Do not push the yield too high (stop at ~85% recovery) to keep this impurity in the liquor. |
Mechanism of Impurity Rejection (Visual)
The following diagram illustrates how the crystallization process selectively purifies the target molecule based on solubility differentials.
Caption: Figure 2. Solubility differential allowing separation of the des-chloro impurity, which remains dissolved in the alcoholic mother liquor.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6453790, Sulfone, p-chlorobenzyl methyl. Retrieved from [Link]
Sources
- 1. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 5. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5-Chloro-2-(methanesulfonylmethyl)aniline
This is a comprehensive technical support guide designed for researchers working with 5-Chloro-2-(methanesulfonylmethyl)aniline .[1] It addresses solubility challenges through mechanistic insight, practical troubleshooting, and validated protocols.
CAS Number: 1250988-11-4
Molecular Formula: C
Compound Profile & Solubility Physics
Before troubleshooting, it is critical to understand why this molecule resists dissolution.
-
Structural Bottleneck: The molecule features a lipophilic chlorobenzene core coupled with a polar sulfone group (
).[1] While the sulfone is polar, the crystalline lattice energy of sulfonated anilines is typically high, resisting solvation in pure water. -
Ionization Profile (pKa): The aniline nitrogen is a weak base .[1]
Physicochemical Summary Table
| Property | Value / Characteristic | Implication for Solubility |
| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; requires organic co-solvents.[1] |
| pKa (Base) | ~3.0 (Estimated) | Requires pH < 2.0 for significant protonation.[1] |
| H-Bond Donors | 1 (Aniline | Capable of H-bonding, but lattice energy dominates.[1] |
| Key Functional Group | Methanesulfonylmethyl | Polar but non-ionizable; good solubility in DMSO/DMA.[1] |
Troubleshooting Guide (Q&A)
Issue 1: Precipitation in Aqueous Buffers
Q: I prepared a 10 mM stock in DMSO, but it precipitates immediately upon dilution into PBS (pH 7.4). Why? A: This is a classic "Crash-Out" event.
-
The Cause: At pH 7.4, the compound is uncharged.[1] The small amount of DMSO (e.g., 1%) cannot sustain the solubility of the neutral lipophile in the water-rich environment.[1]
-
The Fix:
-
Reduce Stock Concentration: Lower the target aqueous concentration.
-
Use a Solubilizing Excipient: Do not dilute into pure PBS. Dilute into a vehicle containing 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin cavity encapsulates the lipophilic chlorobenzene ring, preventing aggregation.
-
Issue 2: Acidic Dissolution
Q: Can I use HCl to dissolve it directly in water? A: Yes, but with caveats.
-
Mechanism: Adding 1.0 equivalent of HCl (or lowering pH to ~1.[1]5) will protonate the aniline (
), vastly increasing solubility.[1] -
Risk: The hydrochloride salt may still have limited solubility due to the "Common Ion Effect" if high concentrations of Cl⁻ are present (e.g., in saline).[1]
-
Recommendation: Use Methanesulfonic acid (MSA) instead of HCl for salt screening.[1] Mesylate salts of anilines often exhibit superior aqueous solubility compared to chlorides.[1]
Issue 3: Animal Dosing Vehicles
Q: What is the recommended vehicle for IP/PO dosing in mice? A: Avoid 100% DMSO due to toxicity.[1] Use this standard "Golden Triangle" formulation:
-
5% DMSO (Pre-dissolve compound here)[1]
-
40% PEG400 (Co-solvent)[1]
-
5% Tween 80 (Surfactant to prevent crystal growth)[1]
-
50% Water (Add last, slowly with vortexing)[1]
Decision Tree: Optimization Workflow
The following diagram outlines the logical flow for selecting the correct solubility strategy based on your application.
Caption: Logical workflow for selecting solubility strategies based on experimental constraints (In Vitro vs. In Vivo).
Validated Experimental Protocols
Protocol A: Kinetic Solubility Screening (Shake-Flask)
Use this to determine the maximum solubility in a specific buffer.[1]
-
Preparation: Weigh ~2 mg of 5-Chloro-2-(methanesulfonylmethyl)aniline into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Agitation: Shake or vortex at 500 rpm for 24 hours at room temperature (25°C).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant.[1]
-
Dilute supernatant 1:10 in Acetonitrile (to ensure it stays in solution).
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Protocol B: Preparation of 20% HP- -CD Stock
Use this as a universal diluent to prevent precipitation.[1]
-
Weigh 20 g of Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Add 80 mL of Milli-Q water.
-
Stir until clear (approx. 15 mins).
-
Filter sterilize (0.22 µm PVDF filter).[1]
-
Usage: When diluting your DMSO stock of the compound, use this solution instead of pure water.[1]
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
-
Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
BLD Pharm. (n.d.).[1][3] "Product Analysis: 5-Chloro-2-(methanesulfonylmethyl)aniline (CAS 1250988-11-4)." BLD Pharm Catalog.
Sources
Technical Support Center: Industrial Scale Purification of 5-Chloro-2-(methanesulfonylmethyl)aniline
Welcome to the technical support center for the purification of 5-Chloro-2-(methanesulfonylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the industrial-scale purification of this key intermediate. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with a thorough understanding of the potential impurities. The nature of these impurities dictates the most effective purification techniques.
Q1: What are the most common impurities I should expect in my crude 5-Chloro-2-(methanesulfonylmethyl)aniline?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While specific impurities will vary, they generally fall into three categories:
-
Process-Related Impurities: These are materials introduced or created during the synthesis. They can include unreacted starting materials (e.g., a nitro-precursor), reagents, and by-products from side reactions. Isomeric impurities, formed during substitution reactions on the aromatic ring, are also a significant challenge due to their similar physical properties to the target molecule.[1]
-
Degradation Impurities: Anilines are notoriously sensitive to oxidation, especially when exposed to air, light, or residual catalysts.[1][2] This leads to the formation of highly colored quinone-like species and polymeric materials, which are often the cause of product discoloration.[1][2]
-
Residual Solvents & Reagents: Solvents used during the reaction or initial work-up (e.g., toluene, methanol) and reagents like acids or bases can be carried over into the crude product.[2]
Q2: My crude product is a dark red or brown solid. What causes this, and how does it impact my purification?
A2: The dark coloration is almost certainly due to oxidation. The amine functional group in anilines is easily oxidized, leading to the formation of intensely colored, often polymeric, impurities.[1] While present in small quantities, these impurities can be difficult to remove.
The presence of these colored bodies necessitates a decolorization step. This is often integrated into the primary purification method. For instance, during recrystallization, an activated carbon treatment can be employed to adsorb these colored impurities from the solution before crystallization is induced.[1]
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
A3: A multi-technique approach is best for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method is typically used to separate the main compound from less polar and more polar impurities.[1][3] Ion-pair reversed-phase HPLC can also be effective for separating related aniline-sulphonic acid derivatives that may be present.[4]
-
Gas Chromatography (GC): GC is excellent for detecting volatile impurities, such as residual solvents.[2]
-
Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS or GC-MS), this technique is invaluable for identifying the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying impurities, including isomers, without the need for reference standards for every impurity (using a qNMR approach).
Section 2: Purification Strategies & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most common and effective industrial-scale purification strategies.
Strategy 1: Recrystallization
Recrystallization is often the most cost-effective and scalable method for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Q4: How do I select the optimal solvent for recrystallizing 5-Chloro-2-(methanesulfonylmethyl)aniline?
A4: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.
-
Screening: Test solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Binary Systems: If a single solvent is not ideal, a binary solvent system (one "good" solvent and one "anti-solvent") can be effective. For example, dissolving the crude product in a minimal amount of hot methanol (good solvent) and then slowly adding water (anti-solvent) until turbidity appears is a common technique.[5]
Table 1: Solvent Systems for Recrystallization of Related Anilines
| Compound | Solvent System | Purity Achieved (%) | Typical Yield (%) |
|---|---|---|---|
| 5-Chloro-2-nitroaniline | Methanol | >99 | ~90 |
| 2-Bromo-5-methylaniline | Ethanol/Water | >98 | 85-90 |
| 4-Chloro-2-methylaniline | Hexane | >99 | ~80 |
Data is based on structurally related compounds to provide expected ranges.[6]
Experimental Protocol: Industrial Recrystallization
-
Dissolution: Charge the crude 5-Chloro-2-(methanesulfonylmethyl)aniline into a suitable reactor. Add the selected solvent (e.g., methanol) in a pre-determined ratio (e.g., 3-5 volumes). Heat the mixture to reflux with stirring until all solids dissolve.
-
(Optional) Activated Carbon Treatment: If the solution is colored, cool it slightly (e.g., to 60°C) and add 1-2% (w/w) of activated carbon. Stir for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a Nutsche filter) to remove the activated carbon and any insoluble particulate matter.
-
Crystallization: Cool the clear filtrate under controlled conditions. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can be beneficial to induce crystallization.
-
Isolation: Once crystallization is complete and the slurry has reached the target temperature (e.g., 0-5°C), collect the solid product by filtration or centrifugation.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50°C) until the residual solvent content is within specification.
Troubleshooting Recrystallization
-
Issue: The product "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Add more solvent to the hot mixture before cooling. Ensure the cooling rate is very slow. Try a different solvent with a lower boiling point.
-
-
Issue: Low yield.
-
Cause: Too much solvent was used; the product has significant solubility even at low temperatures; premature crystallization during hot filtration.
-
Solution: Reduce the volume of solvent used for dissolution. Cool the mother liquor to a lower temperature to recover more material. Ensure the filtration apparatus is adequately heated.
-
-
Issue: Purity does not improve significantly.
-
Cause: The impurity has very similar solubility to the product; the impurity co-crystallizes with the product.
-
Solution: Re-evaluate the solvent system. A different solvent may provide better discrimination. An alternative purification method, such as chromatography or an acid-base extraction, may be necessary.
-
Strategy 2: Acid-Base Extraction (pH Swing)
This technique leverages the basicity of the aniline's amino group. It is particularly effective for removing neutral or acidic impurities.
Q5: When is an acid-base extraction a suitable purification step?
A5: This method is ideal as a pre-purification step when the crude product contains a significant amount of non-basic impurities. It can efficiently separate the basic aniline from neutral organic compounds (like unreacted nitro-precursors) or acidic by-products.
Workflow for Acid-Base Extraction
Caption: Workflow for a typical acid-base extraction process.
Troubleshooting Extraction
-
Issue: Emulsion forms at the interface.
-
Cause: High concentration of impurities, vigorous agitation.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. For future runs, use gentle, rocking agitation instead of vigorous shaking.
-
-
Issue: Poor recovery of the product.
-
Cause: Incomplete extraction into the acid; product salt has some solubility in the organic phase; incomplete back-extraction after basification.
-
Solution: Perform multiple extractions with smaller volumes of acid. Ensure the pH of the aqueous layer is sufficiently low (<2) during the acid wash and sufficiently high (>10) after basification.
-
Strategy 3: Preparative Chromatography
While highly effective, traditional column chromatography on silica gel can be expensive and challenging to scale. However, it is an excellent option for removing stubborn, closely-related impurities like isomers.
Q6: My aniline product seems to streak or stick to the silica gel column. How can I fix this?
A6: This is a classic problem. Silica gel is acidic, and basic compounds like anilines can interact strongly, leading to poor peak shape and recovery.[7]
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (TEA) or ammonia to the eluent will neutralize the active sites on the silica, resulting in sharp peaks and good recovery.[7] Always perform a TLC analysis first with the modified eluent to confirm the separation.
Section 3: Final Product Handling and Storage
Q7: What final quality control checks are necessary, and how should I store the purified product?
A7: After purification, the final product should be tested for:
-
Purity: Confirmed by HPLC or GC.
-
Identity: Confirmed by NMR and/or MS.
-
Residual Solvents: Quantified by GC.
-
Appearance: Should be a white to off-white solid.
Storage: Purified 5-Chloro-2-(methanesulfonylmethyl)aniline should be stored in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[8][9] Storing it in a cool, dry place will minimize the risk of degradation and discoloration over time.
References
-
Purification of Aniline - Chempedia - LookChem. Chempedia. Available at: [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. Reddit. Available at: [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? ResearchGate. Available at: [Link]
- US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline - Google Patents. Google Patents.
- JPH08295654A - Method for purifying aniline - Google Patents. Google Patents.
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. Available at: [Link]
-
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - University of Galway Research. University of Galway. Available at: [Link]
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. Google Patents.
-
Does aniline stick in columns during column chromatography? - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of 5-Chloro-2-methylaniline - PrepChem.com. PrepChem.com. Available at: [Link]
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. Quick Company. Available at: [Link]
-
Aniline Impurities and Related Compound - Veeprho Pharmaceuticals. Veeprho Pharmaceuticals. Available at: [Link]
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. Google Patents.
-
5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. PubChem. Available at: [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
1H NMR spectral analysis of 5-Chloro-2-(methanesulfonylmethyl)aniline
Topic: 1H NMR Spectral Analysis of 5-Chloro-2-(methanesulfonylmethyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Diagnostic Fingerprint
In the synthesis of COX-2 inhibitors and related pharmaceutical scaffolds, 5-Chloro-2-(methanesulfonylmethyl)aniline represents a critical "switch" point where a non-polar methyl precursor is functionalized into a polar sulfone pharmacophore.
For the process chemist, 1H NMR is the superior tool for validating this transformation because it provides three distinct "Go/No-Go" checkpoints that other methods (like LC-MS) may obscure due to ionization variances.
The "Golden Trinity" of Verification (DMSO-d₆):
-
Appearance of the Sulfone Methyl: A sharp singlet at ~2.90 ppm .
-
The Benzylic Shift: The benzylic protons shift downfield from 2.1 ppm (precursor) to ~4.45 ppm (product).
-
Retention of the Aniline: A broad exchangeable singlet at ~5.4 ppm confirms the amine remains intact and unreacted.
Structural Analysis & Resonance Assignment
The following diagram illustrates the proton environments for the target molecule. Note the electronic push-pull effect: the amine (NH₂) shields the aromatic ring (pushing electron density in), while the sulfone (SO₂) is a strong electron-withdrawing group, deshielding the aliphatic tail.
Figure 1: Resonance assignment logic for the target compound.
Detailed Spectral Table (DMSO-d₆, 400 MHz)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |
| H-a (NH₂) | 5.30 – 5.50 | Broad Singlet | 2H | — | Exchangeable. Position varies with concentration/water content. |
| H-b (CH₂) | 4.40 – 4.50 | Singlet | 2H | — | Critical Diagnostic. Significantly deshielded by the adjacent sulfone and aromatic ring. |
| H-c (SO₂CH₃) | 2.85 – 2.95 | Singlet | 3H | — | Distinctive methyl sulfone signal. |
| H-3 (Ar-H) | 7.05 – 7.15 | Doublet | 1H | 8.0 | Ortho to alkyl group; less shielded by NH₂. |
| H-6 (Ar-H) | 6.65 – 6.75 | Doublet (small) | 1H | ~2.0 | Ortho to NH₂; highly shielded (upfield). |
| H-4 (Ar-H) | 6.55 – 6.65 | dd | 1H | 8.0, 2.0 | Para to NH₂; shielded by resonance donation. |
Note: Assignments are based on standard substituent additivity rules and analogous benzyl methyl sulfone data [1][2].
Comparative Analysis: Target vs. Alternatives
In a synthesis workflow, you are rarely analyzing the pure compound in isolation. You are comparing it against what it was (Starting Material) or what it might be (Impurities).
Comparison 1: Reaction Monitoring (Vs. Precursor)
Scenario: Converting 5-Chloro-2-methylaniline to the target via bromination/sulfonylation.
| Feature | Precursor (5-Cl-2-methylaniline) | Target (Sulfone Product) | Process Chemist Action |
| Benzylic H | 2.10 ppm (Ar-CH₃) | 4.45 ppm (Ar-CH₂-SO₂) | Monitor disappearance of 2.1 ppm peak. |
| Sulfone Methyl | Absent | 2.90 ppm (Singlet) | Confirm 1:1 integration ratio with aromatic protons. |
| Aromatic Region | Tighter clustering | Expanded range (H-3 moves downfield due to SO₂ influence). | Check for clean splitting patterns. |
Comparison 2: Solvent Selection (DMSO-d₆ vs. CDCl₃)
Recommendation: Use DMSO-d₆ for characterization.
-
DMSO-d₆: The polar aprotic nature slows proton exchange, often revealing the NH₂ protons as a distinct broad singlet or even a triplet (if coupled to CH₂, though unlikely here). It also solubilizes the polar sulfone moiety effectively.
-
CDCl₃: The NH₂ protons often broaden into the baseline or overlap with the sulfone methyl region, obscuring integration. The sulfone methylene protons may shift slightly upfield (~4.3 ppm).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol which includes internal checks for sample purity.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Filtration: If the solution is cloudy (common with sulfone salts), filter through a glass wool plug directly into the NMR tube. Cloudiness causes line broadening.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Angle: 30° (maximizes sensitivity for small samples).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The sulfone methyl (isolated spin system) and aromatic protons have different T1 relaxation times. A short D1 will under-integrate the sulfone methyl, leading to false purity calculations.
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
Step 3: The "Water Check" (Validation)
-
In DMSO-d₆, look for the water signal at 3.33 ppm .
-
If the water peak is broad, your amine protons are exchanging rapidly with water; the integration of the NH₂ signal at ~5.4 ppm may be lower than 2H. Do not rely on NH₂ integration if water is >1%.
Synthesis Pathway Monitoring
Use the following decision tree to identify where your synthesis stands based on the Benzylic Proton Shift.
Figure 2: NMR-based decision tree for reaction monitoring.
References
-
Royal Society of Chemistry. (2017).[1] Supplementary Information: Synthesis of Sulfone Ligands. Retrieved February 13, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Methyl Phenyl Sulfone.[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved February 13, 2026, from [Link]
Sources
Comparing synthetic routes for 5-Chloro-2-(methanesulfonylmethyl)aniline efficiency
Executive Summary
5-Chloro-2-(methanesulfonylmethyl)aniline is a specialized functionalized aniline intermediate, characterized by a 2-aminobenzyl sulfone motif. This scaffold is critical in the synthesis of next-generation kinase inhibitors and COX-2 inhibitors where the sulfone moiety acts as a hydrogen-bond acceptor in the active site.
This guide evaluates three synthetic strategies for its production. The Nitro-Benzyl Halide Route (Route A) is identified as the most robust and scalable method for industrial applications, offering a 3-step workflow with high atom economy. The Protected Aniline Route (Route B) serves as a viable alternative when nitro-reduction facilities are unavailable, though it suffers from lower step-economy.
Quick Comparison Matrix
| Metric | Route A: Nitro-Benzyl Halide | Route B: Protected Aniline | Route C: Direct Sulfonylation |
| Starting Material | 4-Chloro-2-nitrotoluene | 5-Chloro-2-methylaniline | 2-Amino-4-chlorobenzyl alcohol |
| Step Count | 3 | 4 (requires protection) | 2 |
| Overall Yield | ~45-55% | ~30-40% | Variable (Substrate dependent) |
| Key Risk | Exothermic nitro reduction | Competing ring bromination | Low selectivity in functionalization |
| Scalability | High (Industrial Standard) | Medium | Low |
Retrosynthetic Analysis
To design the most efficient route, we must deconstruct the target molecule. The benzylic sulfone is the most chemically sensitive group, while the aniline amine is prone to oxidation.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Detailed Synthetic Protocols
Route A: The Nitro-Benzyl Halide Strategy (Recommended)
This route exploits the activating nature of the nitro group for benzylic halogenation while protecting the nitrogen from oxidation until the final step.
Step 1: Radical Bromination
Objective: Selective bromination of the methyl group.
-
Reagents: 4-Chloro-2-nitrotoluene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative). -
Mechanism: Wohl-Ziegler radical substitution.
Protocol:
-
Charge a reactor with 4-chloro-2-nitrotoluene (1.0 eq) and solvent (5 vol).
-
Add NBS (1.05 eq) and catalytic BPO (0.05 eq).
-
Heat to reflux (
) for 4-6 hours. Monitor by HPLC for disappearance of starting material. -
Critical Control: Stop reaction before di-bromination exceeds 5%.
-
Cool to
, filter off succinimide byproduct. -
Concentrate filtrate to yield 2-nitro-4-chlorobenzyl bromide .
-
Expected Yield: 69-75% [1, 2].
Step 2: Sulfonyl Displacement
Objective: Nucleophilic substitution of bromide with methanesulfinate.
-
Reagents: Sodium Methanesulfinate (
), DMF or Ethanol/Water. -
Conditions:
, 4 hours.
Protocol:
-
Dissolve the crude benzyl bromide (1.0 eq) in DMF (3 vol).
-
Add Sodium Methanesulfinate (1.2 eq).
-
Heat to
. The reaction is usually rapid (< 2 hours). -
Quench with water (10 vol) to precipitate the sulfone.
-
Filter and wash with water.
-
Product:2-nitro-4-chlorobenzyl methyl sulfone .
-
Yield: >85%.[1]
Step 3: Nitro Reduction
Objective: Chemoselective reduction of nitro to aniline without dechlorinating the ring.
-
Reagents: Iron powder/NH4Cl (Bechamp) or
/Pt-C (Sulfided). -
Note: Standard Pd/C may cause de-chlorination. Use sulfided Pt/C or Fe/Acid.
Protocol:
-
Suspend nitro-sulfone (1.0 eq) in Ethanol/Water (4:1).
-
Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reflux for 2 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate and recrystallize from Ethanol.[1]
-
Final Product:5-Chloro-2-(methanesulfonylmethyl)aniline .
-
Yield: 85-90%.
Route B: The Protected Aniline Strategy
This route is useful if starting from the aniline (Fast Red KB Base) is economically favorable or if nitro compounds are restricted.
Workflow Logic
-
Protection: Aniline
Acetanilide (Prevents N-oxidation). -
Bromination: Benzylic bromination (Challenging due to competing ring bromination).
-
Substitution: Bromide
Sulfone. -
Deprotection: Acetanilide
Aniline.
Critical Drawback: The amide group activates the aromatic ring, making the ring positions susceptible to electrophilic bromination by
Comparative Data Analysis
The following table summarizes experimental expectations based on literature precedents for similar 2-substituted 5-chloro systems.
| Parameter | Route A (Nitro) | Route B (Aniline) | Notes |
| Step 1 Yield | 69% (Bromination) | 95% (Protection) | Route A Step 1 is the yield-limiting step. |
| Step 2 Yield | 88% (Sulfonylation) | 50-60% (Bromination) | Route B suffers from regioselectivity issues here. |
| Step 3 Yield | 85% (Reduction) | 85% (Sulfonylation) | |
| Step 4 Yield | N/A | 90% (Hydrolysis) | |
| Total Yield | ~51% | ~40% | Route A is superior in yield and throughput. |
| E-Factor | Low (Cleaner workups) | High (More steps/waste) | Route A generates less solvent waste. |
| Safety | Moderate (Nitro/Radicals) | High (Stable intermediates) | Route A requires explosion-proof drying for nitro intermediates. |
Process Visualization (Route A)
Figure 2: Process flow for the recommended Nitro-Benzyl Halide route.
Expert Commentary & Troubleshooting
Controlling the Bromination (Step 1)
The radical bromination of 4-chloro-2-nitrotoluene is the most critical step. The nitro group deactivates the ring, which actually helps prevent ring bromination, but the reaction can be sluggish.
-
Initiator: Use AIBN if BPO fails to initiate; ensure anhydrous conditions.
-
Light Source: A 500W tungsten lamp can replace chemical initiators for cleaner reaction profiles.
Avoiding Dechlorination (Step 3)
When reducing the nitro group, catalytic hydrogenation with
-
Solution: Use Fe/NH4Cl (Bechamp reduction) or SnCl2 . These methods are chemoselective for the nitro group and leave the aryl chloride intact.
References
-
BenchChem. Synthesis of 2-Bromo-4-chloro-5-nitrotoluene and related benzyl bromides. Retrieved from BenchChem Protocols. Link
-
National Institutes of Health (NIH). Discovery of Multi Kinase Inhibitors: Synthesis via substituted toluenes. PMC Articles. Link
-
MDPI. Preparation of Tyrian Purple: Alternative transformation of o-nitrotoluenes. Molecules 2010,[1] 15. Link[2]
Sources
A Senior Application Scientist's Guide to Differentiating 5-Chloro-2-(methanesulfonylmethyl)aniline from its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical overview for differentiating 5-Chloro-2-(methanesulfonylmethyl)aniline from its key structural isomers, a critical step in ensuring the purity, safety, and efficacy of potential drug candidates.[1]
The subtle repositioning of substituents on the aniline ring can significantly alter a molecule's physicochemical properties and biological activity. Therefore, robust analytical methodologies are essential for unambiguous identification.
The Challenge of Isomerism
5-Chloro-2-(methanesulfonylmethyl)aniline possesses several potential positional isomers, where the chloro, methanesulfonylmethyl, and amino groups occupy different positions on the benzene ring. The most common and challenging to distinguish are those where the relative positions of these three groups are altered. For the purpose of this guide, we will focus on the differentiation of the primary compound from its isomers where the substituents are rearranged on the aniline core.
dot
Caption: Key structural isomers of 5-Chloro-2-(methanesulfonylmethyl)aniline.
Physicochemical Property Comparison
While sharing the same molecular weight, structural isomers often exhibit distinct physical properties such as melting point, boiling point, and chromatographic retention times. These differences arise from variations in intermolecular forces, polarity, and molecular symmetry.
| Property | 5-Chloro-2-(methanesulfonylmethyl)aniline | 4-Chloro-2-(methanesulfonylmethyl)aniline | 3-Chloro-2-(methanesulfonylmethyl)aniline | 6-Chloro-2-(methanesulfonylmethyl)aniline |
| Molecular Formula | C₈H₁₀ClNO₂S | C₈H₁₀ClNO₂S | C₈H₁₀ClNO₂S | C₈H₁₀ClNO₂S |
| Molecular Weight | 219.69 g/mol | 219.69 g/mol | 219.69 g/mol | 219.69 g/mol |
| Predicted logP | Varies | Varies | Varies | Varies |
| Predicted Boiling Point | Varies | Varies | Varies | Varies |
| Predicted Melting Point | Varies | Varies | Varies | Varies |
Analytical Techniques for Isomer Differentiation
A multi-pronged analytical approach is crucial for the definitive identification of 5-Chloro-2-(methanesulfonylmethyl)aniline and the exclusion of its isomers. Spectroscopic and chromatographic techniques form the cornerstone of this analytical workflow.
dot
Caption: General analytical workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for distinguishing structural isomers.[2][3] Both ¹H and ¹³C NMR provide a wealth of information based on the unique electronic environment of each nucleus.
Causality Behind Experimental Choices: The substitution pattern on the aromatic ring directly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons. The relative positions of the electron-withdrawing chloro and methanesulfonylmethyl groups and the electron-donating amino group create distinct electronic environments for the remaining protons on the ring, leading to unique spectral fingerprints for each isomer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Utilize a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for good signal-to-noise.[2]
-
¹³C NMR: Employ a spectral width of around 240 ppm, a relaxation delay of 2-5 seconds, and acquire 1024 or more scans.[2]
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Expected Differentiating Features:
-
¹H NMR:
-
Aromatic Region (typically 6.5 - 8.0 ppm): The number of signals, their chemical shifts, and their splitting patterns (singlet, doublet, triplet, etc.) will be unique for each isomer. For example, an isomer with a proton situated between two substituents will likely appear at a different chemical shift and have a different coupling pattern than a proton with only one adjacent substituent.
-
-CH₂- and -CH₃ Protons: The chemical shifts of the methylene and methyl protons of the methanesulfonylmethyl group will also be subtly influenced by the overall electronic environment of the molecule.
-
-NH₂ Protons: The amino protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[4]
-
-
¹³C NMR:
-
The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents. The carbons directly bonded to the chlorine, nitrogen, and the methanesulfonylmethyl group will have particularly diagnostic chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While structural isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for isomer analysis.[5][6]
Causality Behind Experimental Choices: The stability of the molecular ion and the preferred fragmentation pathways are influenced by the positions of the substituents. Different bond strengths and the ability to form stable fragment ions will lead to unique mass spectra for each isomer. For instance, the loss of a chloro or a methanesulfonyl group might be more or less favorable depending on its position relative to the other functional groups.[7][8]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for certain aniline compounds to improve their volatility and chromatographic behavior.[5]
-
GC Separation:
-
Column: Use a capillary column with a stationary phase suitable for separating aromatic amines, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is maintained at a high temperature (e.g., 250 °C).
-
Oven Program: Employ a temperature gradient to ensure good separation of the isomers. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).[9]
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that encompasses the molecular weight of the analyte and its expected fragments (e.g., m/z 50-300).
-
-
Data Analysis: Compare the retention times and the mass spectral fragmentation patterns of the unknown sample with those of authenticated reference standards of each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[10] While all isomers will show characteristic absorptions for the N-H, C-H, S=O, and C-Cl bonds, the exact frequencies of these vibrations and the pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) can be subtly different for each isomer.
Causality Behind Experimental Choices: The vibrational frequencies of bonds are influenced by the electronic effects (induction and resonance) of neighboring substituents. The position of the chloro and methanesulfonylmethyl groups relative to the amino group will alter the electron density around the N-H bonds and the aromatic C-H bonds, leading to slight shifts in their absorption frequencies.[11][12] The out-of-plane C-H bending vibrations in the fingerprint region are particularly sensitive to the substitution pattern on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis:
-
N-H Stretching: Look for two distinct bands for the primary amine between 3300 and 3500 cm⁻¹.[13]
-
S=O Stretching: Identify the strong, characteristic absorptions for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Fingerprint Region: Carefully compare the complex pattern of absorptions between 1500 and 600 cm⁻¹ with the spectra of known standards. This region often contains unique patterns of peaks that can differentiate isomers.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier separation technique that can effectively resolve isomeric mixtures based on their differential interactions with the stationary and mobile phases.[14] Reversed-phase HPLC is particularly well-suited for separating aniline derivatives.
Causality Behind Experimental Choices: The polarity of the isomers will differ based on the relative positions of the polar amino, chloro, and methanesulfonylmethyl groups. These differences in polarity lead to varying retention times on a nonpolar stationary phase (like C18), allowing for their separation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 column is a good starting point for method development.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution (where the proportion of the organic modifier is increased over time) is often necessary to achieve optimal separation.
-
Detection: Monitor the elution of the isomers using a UV detector at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).
-
Method Validation: The method should be validated for specificity by running individual standards of each isomer to confirm their unique retention times.
Conclusion
The unambiguous differentiation of 5-Chloro-2-(methanesulfonylmethyl)aniline from its structural isomers is a critical analytical challenge that requires a systematic and multi-technique approach. While chromatographic methods like HPLC and GC can effectively separate the isomers, spectroscopic techniques, particularly NMR, provide the definitive structural confirmation. By understanding the underlying principles of how subtle structural changes impact spectroscopic and chromatographic behavior, and by employing robust, well-validated protocols, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity of their research and the quality of potential pharmaceutical products.
References
-
Journal of Chemical Education. Radial Chromatography for the Separation of Nitroaniline Isomers. ACS Publications. Available at: [Link]
-
Analytical Chemistry. Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. ACS Publications. Available at: [Link]
-
Analytical Chemistry. Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. ACS Publications. Available at: [Link]
-
The Analyst. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Royal Society of Chemistry. Available at: [Link]
-
Biomedical Mass Spectrometry. (1978). Mass Spectra of Aniline Glucuronides. PubMed. Available at: [Link]
-
Journal of Molecular Structure. (1994). Infrared spectra and electro-optical parameters of substituted anilines in H-bonded complexes. ScienceDirect. Available at: [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]
-
ResearchGate. (2014). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. ResearchGate. Available at: [Link]
-
Illinois State University. Infrared Spectroscopy. Available at: [Link]
-
MDPI. (2019). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Available at: [Link]
-
Journal of the American Chemical Society. (1968). Mass spectral fragmentation of aniline-1-carbon-13. ACS Publications. Available at: [Link]
- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
-
ResearchGate. NMR Spectra of Anilines. ResearchGate. Available at: [Link]
-
Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep. Available at: [Link]
-
ResearchGate. (2018). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. ResearchGate. Available at: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
- Google Patents. (1963). US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline. Google Patents.
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available at: [Link]
-
ResearchGate. (2018). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. ResearchGate. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. SpringerLink. Available at: [Link]
-
Drug Testing and Analysis. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. proprep.com [proprep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. wikieducator.org [wikieducator.org]
- 11. Sci-Hub: are you are robot? [sci-hub.sg]
- 12. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 5-Chloro-2-(methanesulfonylmethyl)aniline
Executive Summary: Critical Safety & Logistics
Immediate Action Required: Treat 5-Chloro-2-(methanesulfonylmethyl)aniline as a High-Hazard Halogenated Aromatic Amine . It is a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib) and possesses significant toxicity, potential genotoxicity, and environmental persistence profiles.
Disposal Directive:
-
DO NOT dispose of via sink/drain.
-
DO NOT mix with oxidizing agents (risk of exothermic azo/nitro compound formation).
-
MANDATORY: Segregate into Halogenated Organic Waste streams destined for high-temperature incineration.
Part 1: Chemical Profile & Hazard Logic
Why we handle it this way (The Scientific Causality)
To ensure safety, we must understand the molecule's functional groups. This is not just "chemical waste"; it is a reactive intermediate with specific stability and toxicity concerns.
| Feature | Structural Moiety | Operational Implication |
| Toxicity Base | Aniline (Primary Amine) | High potential for skin sensitization and methemoglobinemia. Potential carcinogen.[1][2][3][4] Requires double-gloving and dedicated respiratory protection. |
| Persistence | Chlorine Substituent (C-Cl) | Classifies waste as Halogenated .[5] Standard combustion is insufficient; requires high-temp incineration to prevent formation of dioxins/furans. |
| Solubility | Methanesulfonylmethyl (Sulfone) | Increases polarity. While likely a solid, it may have unexpected solubility in water/alcohol mixtures. Do not assume insolubility in aqueous waste streams. |
Physical Properties (Conservative Estimates for Handling)
-
State: Typically Solid (off-white to yellow powder).
-
Melting Point: ~100–110°C (Estimate based on structural analogs).
-
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.
Part 2: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Substance & Spills)
Goal: Complete containment and destruction via incineration.
-
Collection:
-
Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Do not use metal containers (potential corrosion from hydrolysis products over time).
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Toxic Solid - Halogenated Organic."
-
List constituent: 5-Chloro-2-(methanesulfonylmethyl)aniline.
-
-
Deactivation (Spill Scenario):
-
If spilled, do not wipe dry. Dampen with a compatible solvent (e.g., PEG-400 or water) to prevent dust generation.
-
Absorb with inert material (Vermiculite or Sand). Do not use sawdust (combustible).
-
B. Liquid Waste (Mother Liquors & Solutions)
Goal: Prevent cross-contamination of non-halogenated streams.
-
Segregation:
-
This compound must go into the Halogenated Solvent Waste carboy (Red tag/stripe in most labs).
-
Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Chlorine atom on the solute reclassifies the entire mixture as halogenated waste under EPA RCRA guidelines (Rule of Mixtures).
-
-
pH Check:
-
Ensure the waste stream is Neutral to slightly Basic.
-
Reasoning: Acidic conditions can protonate the aniline amine, increasing water solubility and making it harder to extract/incinerate efficiently.
-
-
Incompatibility Check:
-
NEVER add to waste containers containing strong oxidizers (Peroxides, Nitric Acid). Anilines react violently with oxidizers.
-
Part 3: Operational Decision Tree (Visual Workflow)
The following diagram illustrates the logic flow for segregating this specific chemical waste.
Figure 1: Waste segregation decision matrix ensuring compliance with RCRA halogenated waste protocols.
Part 4: Regulatory & Safety Framework
Personal Protective Equipment (PPE) Matrix
Self-Validating Safety: If you can smell the amine, your engineering controls have failed.
| Component | Specification | Reason |
| Gloves | Nitrile (Double Layer) or Laminate Film (Silver Shield) | Anilines penetrate standard latex/vinyl rapidly. |
| Respiratory | P100/OV Cartridge (if outside hood) | Protects against particulate dust and organic vapors. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for powders that are severe eye irritants. |
Regulatory Classification (US EPA/RCRA)
While this specific intermediate may not have a unique "U" or "P" list code, it defaults to the following due to its properties:
-
Characteristic Waste: Likely D001 (if in flammable solvent) or Toxic (if TCLP testing is performed).
-
Halogenated Solvents (F-List): If mixed with Methylene Chloride or Chloroform, it falls under F002 .
-
Disposal Method: Fuel Blending or Incineration (Code: INCIN ).
References
-
National Institutes of Health (PubChem). Lapatinib (Compound Summary). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (RCRA). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
